![molecular formula C10H5F3N6O2 B11795629 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazol-4-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der Triazolopyrimidine gehört. Diese Verbindung ist durch das Vorhandensein einer Trifluormethylgruppe, eines Triazolo-Rings, der mit einem Pyrimidin-Ring verschmolzen ist, und eines Imidazol-Rings mit einer Carbonsäure-Funktionsgruppe gekennzeichnet. Diese strukturellen Merkmale machen sie zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung, darunter die medizinische Chemie und die Materialwissenschaft.
Herstellungsmethoden
Die Synthese von 1-(5-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazol-4-carbonsäure umfasst typischerweise mehrere Schritte, ausgehend von leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Triazolopyrimidin-Kerns: Die Synthese beginnt mit der Herstellung des Triazolopyrimidin-Kerns.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird unter Verwendung von Reagenzien wie Trifluormethyliodid oder Trifluormethansulfonsäure eingeführt.
Bildung des Imidazol-Rings: Der Imidazol-Ring wird durch eine Cyclisierungsreaktion unter Beteiligung geeigneter Vorläufer aufgebaut.
Vorbereitungsmethoden
The synthesis of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Imidazole Ring: The imidazole ring is constructed through a cyclization reaction involving appropriate precursors.
Analyse Chemischer Reaktionen
1-(5-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
1-(5-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Therapeutikum untersucht.
Biologische Forschung: Die Verbindung wird in biologischen Studien eingesetzt, um ihre Auswirkungen auf zelluläre Prozesse und Pfade zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden:
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(5-(Trifluormethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazol-4-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, um ihre Einzigartigkeit hervorzuheben:
1-(5-Trifluormethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-pyrrolidin-3-ylamin: Diese Verbindung teilt den Triazolopyrimidin-Kern, hat aber einen Pyrrolidin-Ring anstelle eines Imidazol-Rings.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin: Diese Verbindung hat eine Hydroxylgruppe und eine Methylgruppe, was sie strukturell unterscheidet.
Eigenschaften
Molekularformel |
C10H5F3N6O2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
1-[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N6O2/c11-10(12,13)6-1-7(19-9(17-6)14-3-16-19)18-2-5(8(20)21)15-4-18/h1-4H,(H,20,21) |
InChI-Schlüssel |
GWZGYSQTRVVQIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)N3C=C(N=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

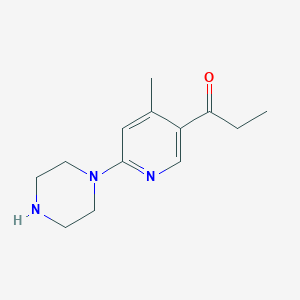
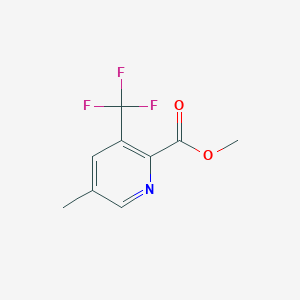
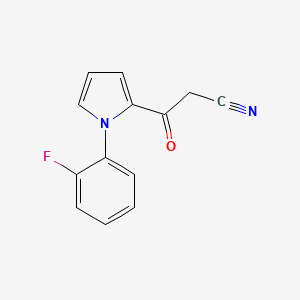
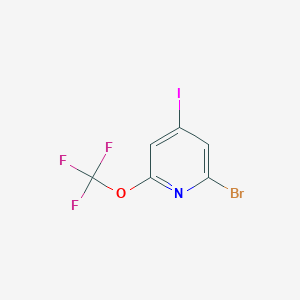
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


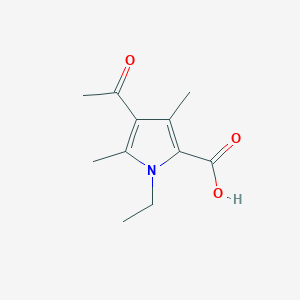

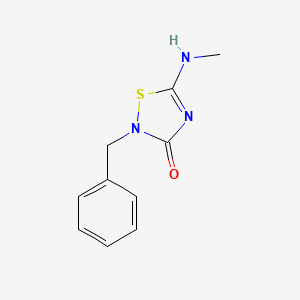
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)

